

Protocol for In Vitro Dissolution Testing of Domperidone Maleate Tablets (USP Aligned)

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Domperidone (maleate)

Cat. No.: B8063556

[Get Quote](#)

Scientific Rationale & Physicochemical Context

The Molecule: Domperidone Maleate

Domperidone is a weak base with a pKa of approximately 7.^[1]9. It is classified as a BCS Class II drug (Low Solubility, High Permeability).^[1] Its solubility is highly pH-dependent:

- Acidic pH (1.2 - 2.0): Highly soluble due to ionization of the basic nitrogen.
- Neutral/Alkaline pH (> 6.0): Practically insoluble.

Dissolution Medium Justification

The selection of 0.1 N Hydrochloric Acid (HCl) as the dissolution medium is driven by the drug's basic nature. In the stomach (pH 1.0–2.0), Domperidone is fully ionized and soluble. Using 0.1 N HCl ensures sink conditions—a state where the volume of medium is at least three times that required to form a saturated solution of the drug substance. This allows the test to reflect the drug's release rate from the formulation matrix rather than being limited by solubility saturation.

Hydrodynamics (Apparatus Selection)

USP Apparatus 2 (Paddle) is the standard for tablets. A rotation speed of 50 RPM is selected to provide sufficient agitation to disperse the disintegrating tablet without creating artificial shear forces that might accelerate dissolution uncharacteristically for an immediate-release product.

Standardized Protocol Parameters

The following parameters are aligned with general USP <711> requirements and specific literature consensus for Domperidone Maleate tablets.

Parameter	Specification	Rationale
Apparatus	USP Apparatus 2 (Paddle)	Standard for solid oral tablets; prevents floating issues common with baskets.
Medium	0.1 N Hydrochloric Acid	Ensures sink conditions for weak base (pKa ~7.9).
Volume	900 mL	Standard volume to maintain sink conditions for 10mg/20mg doses.
Temperature	37.0°C ± 0.5°C	Mimics human body temperature.
Speed	50 RPM	Moderate agitation; 75 RPM may be used if coning occurs.
Time Points	10, 20, 30, 45 minutes	30 min is the standard Q-point; others define the profile.
Sampling Vol.	5 mL or 10 mL	Sufficient for HPLC/UV analysis; replace with fresh medium if >1% volume is removed.
Filter	0.45 µm PVDF or Nylon	Critical: Must validate to ensure no drug adsorption.

Detailed Methodology

Reagent Preparation

Dissolution Medium (0.1 N HCl):

- Measure 8.5 mL of concentrated Hydrochloric Acid (37%).
- Dilute to 1000 mL with degassed purified water.
- Degassing (Critical): Heat medium to 41°C, filter under vacuum (0.45 µm), and stir for 5 mins.
 - Why? Dissolved air bubbles can attach to the tablet surface, altering buoyancy and wetting, leading to variable results.

Equipment Setup

- Fill vessels with 900 mL of medium (gravimetric method: ~900 g at room temp, check density).
- Equilibrate bath to 37.0°C. Verify vessel temperature with a calibrated thermometer.[2]
- Set paddle height to 25 mm ± 2 mm from the vessel bottom.

Experimental Execution

- Start: Drop one tablet into each of the 6 vessels. Care must be taken to avoid air bubbles on the tablet surface.[3]
- Agitation: Immediately start rotation at 50 RPM.
- Sampling:
 - At the specified time point (e.g., 30 min), withdraw the sample from a zone midway between the surface of the medium and the top of the rotating blade, not less than 1 cm from the vessel wall.
 - Filtration: Immediately filter the sample. Discard the first 2-3 mL of filtrate (saturates the filter to prevent adsorption loss). Collect the subsequent filtrate for analysis.

Analytical Method (HPLC)[4][5][6][7][8][9]

While UV spectrophotometry (at ~284 nm) is possible, HPLC is recommended for specificity, especially in the presence of excipients.

Parameter	Condition
Column	C18 (L1), 150 mm x 4.6 mm, 5 μ m (e.g., Agilent Zorbax or Waters Symmetry)
Mobile Phase	Methanol : Phosphate Buffer (pH 4.0) [60:40 v/v]
Flow Rate	1.0 mL/min
Wavelength	285 nm (UV detection)
Injection Vol.	20 μ L
Run Time	~10 minutes (Retention time typically 4-6 min)

Standard Preparation: Dissolve Domperidone Maleate reference standard in the Dissolution Medium to obtain a concentration similar to 100% release (e.g., for a 10 mg tablet in 900 mL, conc = 0.011 mg/mL).

Data Analysis & Acceptance Criteria

Calculation

Calculate the percentage of drug released (

) using the peak areas:

- : Peak area of sample
- : Peak area of standard
- : Concentration of standard (mg/mL)
- : Label claim of tablet (mg)
- : Volume of medium (900 mL)

USP <711> Acceptance Table (Immediate Release)

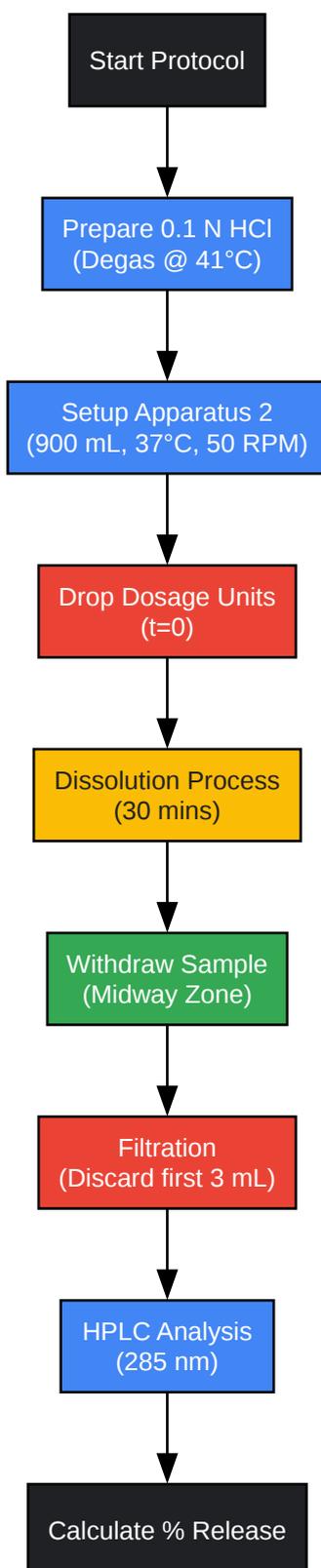
The standard acceptance criterion (

) for Domperidone is typically 80% dissolved in 30 minutes.

Stage	Number Tested	Acceptance Criteria
S1	6	Each unit is not less than .
S2	6	Average of 12 units (S1+S2) is equal to or greater than , and no unit is less than .
S3	12	Average of 24 units (S1+S2+S3) is equal to or greater than , not more than 2 units are less than , and no unit is less than .

Visualization of Workflows

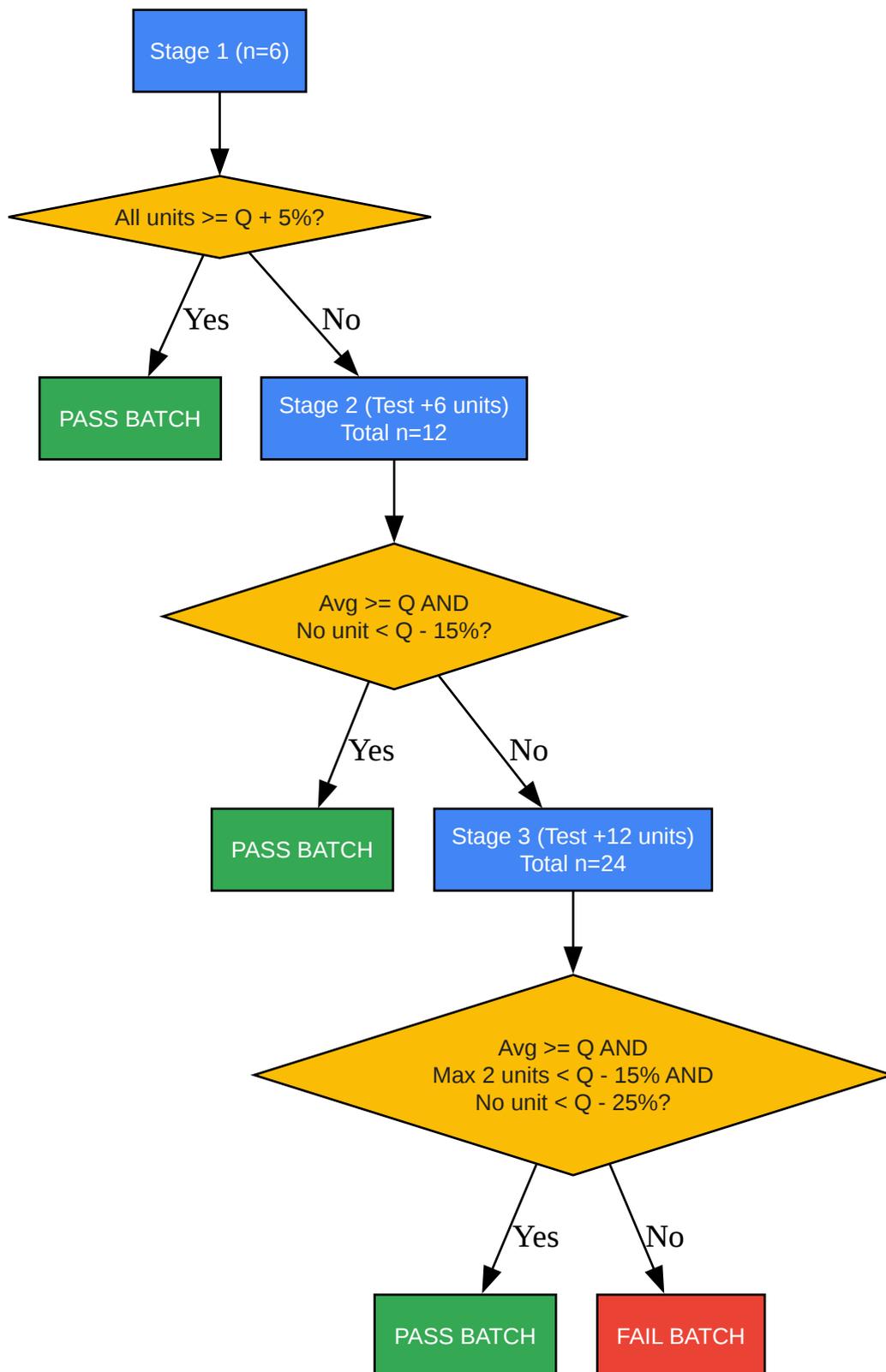
Diagram 1: Dissolution Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for Domperidone Maleate dissolution testing.

Diagram 2: USP Acceptance Logic (Immediate Release)



[Click to download full resolution via product page](#)

Caption: Decision tree for USP <711> Immediate Release acceptance criteria.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Coning	Hydrodynamics at bottom of vessel.	Increase speed to 75 RPM (requires justification) or check paddle height (25 mm).
Low Assay	Drug adsorption to filter.	Validate filter type. Saturate filter by discarding first 3-5 mL.
High Variability	Air bubbles on tablet.	Improve degassing of medium.
Peak Tailing	HPLC Column aging or pH mismatch.	Ensure Mobile Phase pH is 4.0; replace column if >2000 injections.

References

- USP Medicines Compendium.Domperidone Tablets - Proposed Monograph.[4] United States Pharmacopeial Convention.[1][2][5][6][7]
- FDA Guidance for Industry.Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. (2018).[8]
- USP General Chapter <711>.Dissolution.[2] United States Pharmacopeia.[1][2][5][6][7]
- ResearchGate.Dissolution parameters of Domperidone Maleate floating tablets. (2015).[2][9]
- The Pharma Innovation.RP-HPLC Method Development and Validation of Domperidone in Solid Dosage Form. (2012).[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. dissolutiontech.com \[dissolutiontech.com\]](https://dissolutiontech.com)
- [2. jasco.hu \[jasco.hu\]](https://jasco.hu)
- [3. Dissolution Testers – USP Guidelines - Total Laboratory Services - ERWEKA UK - Dissolution Testers \[totallaboratoryservices.co.uk\]](https://totallaboratoryservices.co.uk)
- [4. scribd.com \[scribd.com\]](https://scribd.com)
- [5. Dissolution Testers | Teledyne LABS \[teledynelabs.com\]](https://teledynelabs.com)
- [6. agilent.com \[agilent.com\]](https://agilent.com)
- [7. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [8. globalresearchonline.net \[globalresearchonline.net\]](https://globalresearchonline.net)
- [9. ajphr.com \[ajphr.com\]](https://ajphr.com)
- [10. thepharmajournal.com \[thepharmajournal.com\]](https://thepharmajournal.com)
- To cite this document: BenchChem. [Protocol for In Vitro Dissolution Testing of Domperidone Maleate Tablets (USP Aligned)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8063556#protocol-for-domperidone-maleate-dissolution-testing-usp>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com